Home > Products > Screening Compounds P109421 > rac threo-Dihydro Bupropion-d9
rac threo-Dihydro Bupropion-d9 - 80478-42-8

rac threo-Dihydro Bupropion-d9

Catalog Number: EVT-1507232
CAS Number: 80478-42-8
Molecular Formula: C13H21Cl2NO
Molecular Weight: 278.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“rac threo-Dihydro Bupropion-d9” is a labelled metabolite of Bupropion Hydrochloride . It is a selective inhibitor of dopamine uptake and an antidepressant of the aminoketone class . It is also used as an aid in smoking cessation .

Synthesis Analysis

Threohydrobupropion, which is similar to rac threo-Dihydro Bupropion-d9, is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases .

Molecular Structure Analysis

The molecular formula of “rac threo-Dihydro Bupropion-d9” is C13H11D9ClNO . Its molecular weight is 250.813646 .

Overview

Rac threo-Dihydro Bupropion-d9 is a stable isotope-labeled derivative of Bupropion, a well-known antidepressant and smoking cessation aid. The compound is characterized by the incorporation of deuterium atoms, which allows for enhanced tracking and analysis in pharmacokinetic studies. Its unique labeling makes it a valuable tool in research aimed at understanding the metabolism and effects of Bupropion and its metabolites.

Source

Rac threo-Dihydro Bupropion-d9 is synthesized from Bupropion through enzymatic reduction, primarily involving 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases. This compound is available from various chemical suppliers, including BenchChem and LGC Standards, where it is often provided as a hydrochloride salt .

Classification

This compound falls under several categories:

  • Chemical Classification: Antidepressants, specifically as a metabolite of Bupropion.
  • Pharmaceutical Classification: Used in studies related to neurotransmitter systems, particularly those involving dopamine and norepinephrine.
  • Research Classification: Stable isotope-labeled compounds for analytical chemistry.
Synthesis Analysis

Methods

Rac threo-Dihydro Bupropion-d9 is synthesized through the reduction of Bupropion. The key steps involve:

  • Enzymatic Reduction: The ketone group in Bupropion is reduced by specific enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases to yield rac threo-Dihydro Bupropion-d9.

Technical Details

  • Reaction Conditions: The reduction typically occurs under controlled laboratory conditions that optimize enzyme activity, ensuring the efficient conversion of the ketone to the corresponding alcohol.
  • Industrial Production: While detailed industrial methods are not extensively documented, large-scale production likely employs similar enzymatic techniques with careful monitoring to ensure the incorporation of deuterium.
Molecular Structure Analysis

Structure

The molecular formula for rac threo-Dihydro Bupropion-d9 is C13H11D9ClNHCl\text{C}_{13}\text{H}_{11}\text{D}_9\text{Cl}\text{N}\cdot \text{HCl}, with a molecular weight of approximately 250.81 g/mol.

Data

  • SMILES Notation: O[C@@H](C1=CC(Cl)=CC=C1)[C@H](C)NC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
  • Appearance: Typically presented as a white crystalline solid.
Chemical Reactions Analysis

Types of Reactions

Rac threo-Dihydro Bupropion-d9 can participate in various chemical reactions:

  • Reduction Reactions: The primary reaction leading to its formation involves the reduction of the ketone group in Bupropion.
  • Oxidation and Substitution Reactions: It may also undergo further chemical transformations depending on the reaction conditions.

Common Reagents and Conditions

The synthesis predominantly utilizes:

  • Reducing Agents: Enzymes like 11β-hydroxysteroid dehydrogenase-1.

Major Products Formed

The main product from the reduction of Bupropion is rac threo-Dihydro Bupropion-d9, distinguished by its stable isotope labeling.

Mechanism of Action

Process

Rac threo-Dihydro Bupropion-d9 functions similarly to its parent compound, Bupropion. It acts primarily by:

  • Inhibiting Neurotransmitter Uptake: Weakly inhibiting the reuptake of norepinephrine and dopamine in the synaptic cleft, thereby prolonging their action within neuronal synapses.

Biochemical Pathways

The compound is formed through metabolic pathways involving:

  • Enzymatic Reduction: The ketone group reduction facilitated by specific enzymes enhances its pharmacological profile.

Result of Action

The action leads to increased availability of neurotransmitters, which can improve mood and alleviate depressive symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Storage Temperature: Recommended at -20°C for stability.

Chemical Properties

  • Molecular Weight: Approximately 250.81 g/mol.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
Applications

Rac threo-Dihydro Bupropion-d9 has several important applications in scientific research:

  • Analytical Chemistry: Used as a reference standard for studying the metabolism and pharmacokinetics of Bupropion.
  • Biological Studies: Investigates the effects of Bupropion on various biological pathways.
  • Medical Research: Helps understand pharmacological effects related to depression, addiction, and other neurological disorders.
  • Pharmaceutical Development: Assists in testing new drugs and therapeutic agents based on its metabolic profile.
Introduction to rac threo-Dihydro Bupropion-d9

Structural Definition and Isotopic Labeling

rac threo-Dihydro Bupropion-d9 is a deuterium-labeled stereoisomer of the bupropion metabolite dihydrobupropion. Its molecular formula is C₁₃H₁₁D₉ClNO·HCl, with a molecular weight of 287.27 g/mol for the hydrochloride salt form [2] [5]. The compound features threo relative stereochemistry at its two chiral centers: the carbon bearing the hydroxyl group (C1) and the adjacent carbon bearing the secondary amine (C2). In the threo configuration, these substituents adopt an anti relationship in the preferred staggered conformation, distinguishing it from the erythro diastereomer where they adopt a gauche orientation.

Deuterium labeling occurs at nine positions within the tert-butylamino moiety, specifically as three equivalent -CD₃ groups, yielding a (1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl) substituent [3] [5]. This strategic labeling minimizes isotopic interference during mass spectrometry while maintaining near-identical physicochemical properties to the unlabeled metabolite. The hydrochloride salt form enhances stability and solubility, with the compound typically appearing as a white crystalline solid [3].

Table 1: Structural Characteristics of rac threo-Dihydro Bupropion-d9

PropertySpecification
Molecular FormulaC₁₃H₁₁D₉ClNO·HCl (Hydrochloride salt)
Molecular Weight287.27 g/mol
CAS Number (labeled)1392209-60-7
CAS Number (unlabeled)80478-42-8
Deuterium Positions9 deuterium atoms in tert-butylamino group
Deuterium Purity≥99.5 atom % D
StereochemistryRacemic threo diastereomers [(1R,2R)/(1S,2S)]

Role as a Deuterated Internal Standard in Analytical Chemistry

The primary utility of rac threo-dihydro bupropion-d9 lies in its application as an internal standard for quantifying bupropion metabolites in biological matrices. Its near-identical chemical behavior to endogenous threo-dihydrobupropion—coupled with a +9 Da mass shift—enables precise correction for analyte loss during sample preparation and ionization variability in LC-MS/MS [3] [5].

In validated analytical methods, this compound co-elutes with unlabeled threo-dihydrobupropion but resolves at distinct mass transitions:

  • Q1 Mass: 241.9 (m/z)
  • Q3 Mass: 116.0 (m/z) [4]

This separation allows for selective quantification without interference from endogenous metabolites or matrix components. Method validation studies demonstrate exceptional performance:

  • Accuracy: 88.5–99.9% across calibration ranges
  • Precision: <9.8% intra-day variability
  • Limit of Quantification (LOQ): 0.15 ng/mL in plasma [4]

The deuterated standard is essential for elucidating bupropion’s metabolic fate, particularly in resolving the pharmacokinetic disparity between diastereomers. While 4-hydroxybupropion dominates plasma exposure (17× higher AUC than bupropion), threo-dihydrobupropion exhibits 7× higher exposure and an extended half-life (18–20 hours) [4]. Without isotopic internal standards, cross-talk between diastereomers and overlapping chromatographic peaks would compromise data accuracy.

Table 2: LC-MS/MS Analytical Performance Using rac threo-Dihydro Bupropion-d9 as Internal Standard

ParameterValueSignificance
Retention Time~6.2 min (C18 column)Co-elution with unlabeled analyte
Q1/Q3 Transition241.9 → 116.0Specific detection of threo-dihydro form
Linearity Range0.15–200 ng/mLCovers clinical concentrations
Intra-Day Precision<9.8% RSDHigh reproducibility
Inter-Day Accuracy88.5–99.9%Minimal systematic error
Extraction Recovery92–105%Efficient from plasma/serum

Historical Development and Pharmacological Relevance

The synthesis of rac threo-dihydro bupropion-d9 emerged from the need to address stereochemical complexities in bupropion metabolism. Early studies misidentified dihydrobupropion diastereomers due to inconsistent nomenclature and overlapping chromatographic peaks [4]. The commercial availability of deuterated diastereomers (~2010s) enabled researchers to resolve these ambiguities, revealing that:

  • Threo-dihydrobupropion constitutes ~45% of reduced metabolites
  • Erythro-dihydrobupropion constitutes <10% [4]

Deuterated standards clarified the enantioselective metabolism of bupropion. CYP2B6-mediated oxidation generates 4-hydroxybupropion, while carbonyl reductases produce threo and erythro diastereomers with distinct clearance rates [4]. The threo isomer’s prolonged half-life (18–20 hours) suggested potential contributions to bupropion’s sustained antidepressant effects, though it exhibits lower receptor affinity than the parent drug.

Pharmacologically, rac threo-dihydro bupropion-d9 enables:

  • Accurate metabolite tracking: Discriminating diastereomers in enzyme kinetics studies
  • Enzyme phenotyping: Confirming carbonyl reductase involvement in bupropion reduction
  • Drug-interaction studies: Quantifying metabolic shifts caused by CYP2B6 inhibitors [4] [5]

The compound’s development marked a shift toward stereochemically-aware pharmacokinetics in antidepressant research. Prior analytical artifacts—such as misattributed erythro/threo peaks—were resolved using deuterated internal standards, establishing that commercial "dihydrobupropion" often contained variable diastereomeric mixtures [4].

Table 3: Comparative Pharmacokinetics of Bupropion and Key Metabolites

MetaboliteRelative Plasma Exposure (AUC)Half-Life (h)Primary Metabolic Route
Bupropion1.0 (Reference)12–14CYP2B6 oxidation
4-Hydroxybupropion17× higher20–22CYP2B6 hydroxylation
Threo-Dihydrobupropion7× higher18–20Carbonyl reduction
Erythro-Dihydrobupropion0.5× lower14–16Carbonyl reduction

Properties

CAS Number

80478-42-8

Product Name

rac threo-Dihydro Bupropion-d9

IUPAC Name

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride

Molecular Formula

C13H21Cl2NO

Molecular Weight

278.21 g/mol

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1

InChI Key

YZHVQDVGTAELNB-PKKHVXKMSA-N

SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

Synonyms

(αR)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol hydrochloride; rac threo-Hydroxybupropion hydrochloride;

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.